molecular formula C22H30N4O3 B2975832 1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea CAS No. 2034437-53-9

1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea

Cat. No.: B2975832
CAS No.: 2034437-53-9
M. Wt: 398.507
InChI Key: WHLKFGFOXUVRKX-UHFFFAOYSA-N
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Description

This urea derivative features a cyclopentyl group, a 2,3-dimethoxyphenyl moiety, and a 1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole core linked via a urea bridge. The cyclopentyl group enhances lipophilicity, while the dimethoxyphenyl substituent may improve solubility and metabolic stability compared to halogenated analogs.

Properties

IUPAC Name

1-cyclopentyl-3-(2,3-dimethoxyphenyl)-1-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-25-19-12-6-10-16(19)18(24-25)14-26(15-8-4-5-9-15)22(27)23-17-11-7-13-20(28-2)21(17)29-3/h7,11,13,15H,4-6,8-10,12,14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLKFGFOXUVRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)NC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant studies that illustrate its significance in pharmacology.

Chemical Structure and Properties

The compound belongs to the urea class and features a cyclopentyl group, a dimethoxyphenyl moiety, and a tetrahydrocyclopenta[c]pyrazole structure. Its chemical formula can be represented as C19H26N4O3C_{19}H_{26}N_4O_3.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The urea moiety allows the compound to bind effectively to enzyme active sites, inhibiting their catalytic activity. This inhibition can alter biochemical pathways significantly.
  • Receptor Modulation : The presence of the dimethoxyphenyl and tetrahydrocyclopenta[c]pyrazole groups may enhance binding affinity to specific receptors, impacting neurotransmitter release and receptor activation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have shown that it can reduce pro-inflammatory cytokines in vitro, suggesting potential applications in inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative conditions.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryReduced levels of TNF-alpha in cell cultures
NeuroprotectionIncreased cell viability in oxidative stress models
Enzyme inhibitionSignificant inhibition of cyclooxygenase activity

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of the compound, researchers treated macrophage cell lines with increasing concentrations. The results indicated a dose-dependent decrease in TNF-alpha production. This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound against oxidative stress induced by hydrogen peroxide in neuronal cell lines. Results demonstrated that pre-treatment with the compound significantly increased cell survival rates compared to untreated controls. This effect was attributed to enhanced antioxidant enzyme activity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound shows good solubility in organic solvents but requires further investigation for oral bioavailability.
  • Metabolism : Initial studies suggest that cytochrome P450 enzymes play a significant role in its metabolism, leading to various metabolites which may also exhibit biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea

This analog () shares the urea and tetrahydrocyclopenta[c]pyrazole motifs but differs in substituents: a 2-chlorophenyl group replaces the 2,3-dimethoxyphenyl, and a furan-2-ylmethyl group substitutes the cyclopentyl moiety. These changes significantly alter physicochemical and biological properties:

Property Target Compound Chlorophenyl-Furan Analog ()
Substituents Cyclopentyl, 2,3-dimethoxyphenyl Furan-2-ylmethyl, 2-chlorophenyl
Molecular Weight ~443.5 g/mol (estimated) ~426.9 g/mol (estimated)
LogP (Predicted) ~3.2 (higher lipophilicity due to cyclopentyl) ~2.8 (furan reduces lipophilicity vs. cyclopentyl)
Solubility Moderate (dimethoxy enhances aqueous solubility) Lower (chlorophenyl and furan reduce polarity)
Electronic Effects Electron-donating methoxy groups stabilize aromatic π-systems Electron-withdrawing chlorine may polarize the phenyl ring
Metabolic Stability Likely higher (methoxy groups resist oxidative degradation) Potential susceptibility to CYP450-mediated dechlorination

Lumping Strategy for Comparative Modeling

highlights that structurally similar compounds are often grouped in computational models to simplify reaction networks. For instance, both compounds could be lumped as "urea-linked pyrazole derivatives" in pharmacokinetic simulations. However, their divergent substituents necessitate separate evaluation in structure-activity relationship (SAR) studies, as small structural changes dramatically alter potency and selectivity.

Research Findings and Trends

  • Substituent Effects : Bulky groups (e.g., cyclopentyl) improve target affinity but may hinder solubility. Polar substituents (e.g., methoxy) balance lipophilicity and solubility.
  • Scaffold Rigidity : The tetrahydrocyclopenta[c]pyrazole core’s constrained geometry enhances selectivity by reducing off-target interactions.
  • Synthetic Challenges: Urea bridge formation requires precise stoichiometry to avoid byproducts, as noted in analogous syntheses ().

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